molecular formula C12H15NO2 B249661 3-methoxy-2-propyl-3H-isoindol-1-one

3-methoxy-2-propyl-3H-isoindol-1-one

Cat. No.: B249661
M. Wt: 205.25 g/mol
InChI Key: JJVHSJSOZWDQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-2-propyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-propyl-3H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxypropylamine, with phthalic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 3-methoxypropylamine is reacted with phthalic anhydride in the presence of a catalytic amount of an acid, such as sulfuric acid, to form an intermediate.

    Step 2: The intermediate undergoes cyclization to form this compound.

The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-propyl-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include various isoindolone derivatives with different functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

3-methoxy-2-propyl-3H-isoindol-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
  • 3-ethoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
  • 3-methoxy-2-butyl-2,3-dihydro-1H-isoindol-1-one

Uniqueness

3-methoxy-2-propyl-3H-isoindol-1-one is unique due to the presence of both a methoxy group and a propyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in the isoindolone scaffold makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methoxy-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3

InChI Key

JJVHSJSOZWDQMJ-UHFFFAOYSA-N

SMILES

CCCN1C(C2=CC=CC=C2C1=O)OC

Canonical SMILES

CCCN1C(C2=CC=CC=C2C1=O)OC

Origin of Product

United States

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